molecular formula C24H27N3O2S B2631088 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1207008-64-7

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2631088
CAS No.: 1207008-64-7
M. Wt: 421.56
InChI Key: QZCKTGYWXRCTOZ-UHFFFAOYSA-N
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Description

The compound 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone features a benzyl-substituted imidazole core with a thioether linkage to a piperidinyl ethanone moiety. This structure combines aromaticity, polarity, and conformational flexibility, making it a candidate for pharmaceutical exploration, particularly in targeting enzymes or receptors influenced by heterocyclic scaffolds .

Properties

IUPAC Name

2-[1-benzyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-29-21-12-10-20(11-13-21)22-16-25-24(27(22)17-19-8-4-2-5-9-19)30-18-23(28)26-14-6-3-7-15-26/h2,4-5,8-13,16H,3,6-7,14-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCKTGYWXRCTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is an imidazole derivative notable for its potential therapeutic applications. Its structure includes an imidazole ring, a thioether linkage, and a piperidine moiety, which are known to enhance biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N3OSC_{19}H_{22}N_{3}OS, with a molecular weight of approximately 335.43 g/mol. The structural representation highlights key functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC19H22N3OS
Molecular Weight335.43 g/mol
CAS Number1207042-48-5

The biological activity of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes.
  • Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing neuronal activity.

These interactions suggest that the compound may possess anticonvulsant , antimicrobial , and anticancer properties.

Anticancer Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have shown efficacy against various cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest.

A study reported that certain imidazole derivatives had IC50 values below 30 µM against human glioblastoma cells, indicating potent cytotoxicity . The presence of the methoxyphenyl group is believed to enhance this activity by increasing lipophilicity, thereby improving cell membrane penetration.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Imidazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structural motifs have shown moderate to good activity against Staphylococcus aureus and Escherichia coli .

Anticonvulsant Activity

The piperidine component may contribute to anticonvulsant effects. Compounds bearing piperidine rings have been associated with the modulation of GABAergic neurotransmission, which is crucial for seizure control .

Case Studies

  • Anticancer Screening : A series of synthesized imidazole derivatives were tested for their cytotoxicity against various cancer cell lines. The results indicated that compounds with similar structures to 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone exhibited significant inhibition of cell proliferation in vitro .
  • Antimicrobial Testing : In a study evaluating the antimicrobial properties of imidazole derivatives, several compounds demonstrated effective inhibition against common pathogens, highlighting their potential as new antimicrobial agents .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including the compound . Research indicates that these compounds can exhibit significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

Case Study

A study evaluated the antibacterial efficacy of several imidazole derivatives against common pathogens. The results showed that compounds with similar structural features to 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone demonstrated effective inhibition zones against MRSA and Escherichia coli, suggesting potential for further development as antimicrobial agents .

Anticancer Properties

Imidazole derivatives are also being investigated for their anticancer potential. The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study

In vitro studies on breast cancer cell lines (MCF-7) revealed that imidazole-based compounds could induce significant cytotoxicity. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation .

Neurological Applications

The piperidine group in the compound suggests potential applications in neurology, particularly in modulating neurotransmitter systems. Compounds with similar structures have been studied for their effects on metabotropic glutamate receptors, which play a critical role in synaptic plasticity and neurological disorders.

Case Study

Research focused on the allosteric modulation of metabotropic glutamate receptors by imidazole derivatives has shown promising results in enhancing cognitive functions in animal models. These findings indicate that compounds like 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone could be explored for treating conditions such as Alzheimer's disease .

Nonlinear Optical Properties

The unique electronic structure of imidazole derivatives allows for exploration in nonlinear optics, where they can be utilized in photonic applications.

Case Study

Theoretical studies have suggested that compounds with a π-bond system exhibit fascinating nonlinear optical properties, making them suitable candidates for use in optical devices .

Summary Table of Applications

Application AreaKey FindingsReferences
AntimicrobialEffective against MRSA and E. coli
AnticancerInduces cytotoxicity in MCF-7 breast cancer cells
NeurologicalModulates metabotropic glutamate receptors
Nonlinear OpticsExhibits nonlinear optical properties

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Variations

Imidazole vs. Tetrazole Derivatives
  • Target Compound : The imidazole core provides aromatic stability and hydrogen-bonding capacity via its NH group.
  • Analogues from : 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives replace the imidazole with a tetrazole ring. Tetrazoles are more polar due to additional nitrogen atoms, which may improve solubility but reduce lipophilicity compared to the target compound.
Imidazole vs. Benzimidazole Derivatives
  • Analogues from and : Compounds like 9a–e () incorporate benzimidazole-triazole-thiazole hybrids. However, bulkier structures (e.g., 9c with a bromophenyl group) showed reduced solubility compared to the target compound’s simpler imidazole core .

Substituent Effects

Methoxyphenyl vs. Halogenated/Electron-Withdrawing Groups
  • The target’s 4-methoxyphenyl group donates electrons, stabilizing charge-transfer interactions.
  • JWH-201 () : Features a 4-methoxyphenyl group attached to an indole core. While both compounds share this substituent, JWH-201’s indole scaffold exhibits stronger π-π stacking, as observed in GC-FTIR studies .
  • Nitro-Imidazole Analogues (): 5-Nitroimidazole derivatives (e.g., 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols) introduce electron-withdrawing nitro groups, which increase oxidative stability but reduce nucleophilic reactivity compared to the target’s methoxy group .
Piperidine vs. Piperazine Moieties
  • Compound 5b () : Contains a piperazine ring instead of piperidine. Piperazine’s additional nitrogen atom enhances basicity and water solubility. However, this may reduce blood-brain barrier penetration relative to the target’s piperidine group .

Thioether Linkage vs. Other Connectors

  • The target’s thioether bridge balances stability and flexibility.
  • Oxadiazole-Thio Analogues (): Compounds like 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one replace the imidazole-thio group with an oxadiazole-thio linkage.

Characterization Methods :

  • Common Techniques : IR, $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry are standard across studies .
  • Advanced Methods : GC-FTIR () and X-ray crystallography () provide detailed structural validation .

Physicochemical Properties

Property Target Compound Tetrazole Analogue () Benzimidazole Analogue ()
Molecular Weight ~465 g/mol (estimated) 380–420 g/mol 500–550 g/mol
LogP ~3.2 (predicted) 1.8–2.5 2.5–3.5
Solubility (Water) Low Moderate Low
Key Substituents 4-Methoxyphenyl, benzyl Aryl tetrazole Triazole-thiazole

Q & A

Q. Table 1: Critical Reagents and Conditions

StepReagent/CatalystSolventTemperatureYield Range
ThioetherNaH, CS₂DMF0–5°C60–70%
Piperidine couplingHATU, DIPEADCMRT50–65%

Basic: How is the structural conformation of this compound validated?

Answer:

  • Spectroscopic techniques :
    • NMR : ¹H NMR confirms proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, piperidine CH₂ at δ 2.5–3.0 ppm) .
    • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 411.52 for C₂₂H₂₅N₃O₃S) .
  • X-ray crystallography : Resolve bond lengths (e.g., C-S bond ~1.81 Å) and dihedral angles using SHELXL software .

Advanced: How can computational modeling elucidate structure-activity relationships (SAR) for its biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450) or receptors. The 4-methoxyphenyl group shows π-π stacking with aromatic residues, while the thioether linker enhances hydrophobic binding .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The benzyl group’s electron-donating methoxy substituent increases electrophilicity at the imidazole ring .

Q. Table 2: Key Computational Parameters

ParameterValueRelevance
LogP3.2Indicates blood-brain barrier permeability
Polar surface area85 ŲPredicts membrane permeability

Advanced: How should researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Answer:

  • Orthogonal assays : Cross-validate using fluorescence-based enzymatic assays (e.g., kinase inhibition) and cell viability assays (MTT/WST-1) .
  • Statistical rigor : Apply ANOVA to compare datasets. For example, IC₅₀ discrepancies in antimicrobial activity may arise from bacterial strain variability or assay conditions (aerobic vs. anaerobic) .
  • Control standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to normalize results .

Advanced: What mechanistic insights explain its dual activity as an anticancer and antimicrobial agent?

Answer:

  • DNA intercalation : The planar imidazole-thioether moiety intercalates with DNA, disrupting replication (evidenced by ethidium bromide displacement assays) .
  • Enzyme inhibition : The piperidine group competitively inhibits bacterial dihydrofolate reductase (DHFR), confirmed via Michaelis-Menten kinetics .
  • ROS generation : Flow cytometry reveals ROS induction in cancer cells (e.g., A549 lines) via mitochondrial membrane depolarization .

Advanced: How can regioselectivity challenges in imidazole functionalization be mitigated during synthesis?

Answer:

  • Directing groups : Temporarily install protecting groups (e.g., Boc on piperidine) to steer electrophilic substitution to the imidazole C-5 position .
  • Metal catalysis : Use Pd(OAc)₂ for Suzuki coupling of 4-methoxyphenyl boronic acid to the imidazole core, achieving >80% regioselectivity .

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